6-(difluoromethyl)-N-(2,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine
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Overview
Description
6-(difluoromethyl)-N-(2,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)-N-(2,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrimidine ring, introduction of the difluoromethyl group, and subsequent functionalization with the 2,4-dimethoxyphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(difluoromethyl)-N-(2,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
6-(difluoromethyl)-N-(2,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biology: The compound can be used in biochemical studies to investigate its interactions with biological macromolecules and its potential as a bioactive agent.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(difluoromethyl)-N-(2,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 6-(trifluoromethyl)-N-(2,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine
- 6-(difluoromethyl)-N-(2,4-dimethoxyphenyl)-2-ethylpyrimidin-4-amine
Uniqueness
The uniqueness of 6-(difluoromethyl)-N-(2,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-(difluoromethyl)-N-(2,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O2/c1-8-17-11(14(15)16)7-13(18-8)19-10-5-4-9(20-2)6-12(10)21-3/h4-7,14H,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYNGWDGKFOIAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=C(C=C(C=C2)OC)OC)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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